An In-Depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine
An In-Depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine
CAS Number: 1311458-36-2
Introduction: A Versatile Building Block in Modern Drug Discovery
5-(Methylamino)-N-Boc-pentanamine, also known by its synonym tert-butyl (5-(methylamino)pentyl)carbamate, is a strategically designed bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a five-carbon aliphatic chain, is terminally functionalized with a Boc-protected primary amine at one end and a secondary methylamine at the other. This configuration makes it an invaluable building block, particularly as a flexible linker in the synthesis of complex bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, enabling chemists to orchestrate multi-step syntheses with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this important synthetic intermediate, with a focus on its role in facilitating the development of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 5-(Methylamino)-N-Boc-pentanamine is essential for its effective use in synthesis and for the purification of its derivatives. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1311458-36-2 | [1][2] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 216.32 g/mol | [1][2] |
| Synonyms | tert-butyl (5-(methylamino)pentyl)carbamate | [1][2] |
| Appearance | Solid, Semi-Solid, or Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
The structural arrangement of a Boc-protected amine and a secondary amine separated by a pentyl chain provides a defined distance and spatial orientation between these two functional groups. This makes it a valuable tool for creating molecules designed to interact with biological systems.
Strategic Synthesis of 5-(Methylamino)-N-Boc-pentanamine
The synthesis of 5-(Methylamino)-N-Boc-pentanamine is a multi-step process that requires careful control of reaction conditions to ensure selectivity and high yield. A logical and commonly employed synthetic strategy begins with the readily available precursor, 1,5-diaminopentane (cadaverine).
Synthetic Workflow Overview
The overall synthetic transformation can be visualized as a two-step process:
Caption: Synthetic workflow for 5-(Methylamino)-N-Boc-pentanamine.
Part 1: Selective Mono-Boc Protection of 1,5-Diaminopentane
The primary challenge in the first step is the selective protection of only one of the two primary amino groups in 1,5-diaminopentane. A common and effective method involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the diamine.
Experimental Protocol:
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Dissolution: Dissolve 1,5-diaminopentane in a suitable solvent, such as methanol, under cooling in an ice bath.
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Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred diamine solution over a period of 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.
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Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by silica gel column chromatography to yield tert-butyl N-(5-aminopentyl)carbamate (N-Boc-cadaverine).
Part 2: N-Methylation of N-Boc-cadaverine
The second step involves the methylation of the remaining free primary amine. Reductive amination provides a controlled method for this transformation.
Experimental Protocol:
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Oxidation (Hypothetical Step): The primary amine of N-Boc-cadaverine would first be oxidized to the corresponding aldehyde, 5-(Boc-amino)pentanal. This can be achieved using various mild oxidizing agents.
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Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired secondary amine. The reaction typically proceeds by dissolving the aldehyde and methylamine in a suitable solvent, followed by the addition of the reducing agent.
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Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The final product, 5-(Methylamino)-N-Boc-pentanamine, is then purified by column chromatography.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of synthesized 5-(Methylamino)-N-Boc-pentanamine must be confirmed through rigorous analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for this validation.
Expected Analytical Data:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group on the nitrogen (a singlet around 2.4 ppm), and a series of multiplets for the methylene protons of the pentyl chain.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbon attached to the nitrogen, and the carbons of the pentyl chain.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.3.
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of 5-(Methylamino)-N-Boc-pentanamine makes it a highly valuable linker molecule in the synthesis of various pharmaceutical agents and chemical probes.
Role as a PROTAC Linker
One of the most significant applications of this molecule is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The five-carbon chain of 5-(Methylamino)-N-Boc-pentanamine provides the necessary flexibility and length for optimal ternary complex formation in many PROTAC designs. Similar molecules, such as 5-[Boc(methyl)amino]pentanal, are explicitly described as PROTAC linkers.[1][2]
Caption: Mechanism of action of a PROTAC utilizing a linker.
Intermediate in the Synthesis of Bioactive Molecules
Beyond its use in PROTACs, the diamine scaffold of 5-(Methylamino)-N-Boc-pentanamine is a common motif in a variety of biologically active compounds. The ability to selectively deprotect the Boc group under acidic conditions allows for its incorporation into peptide and small molecule synthesis, where the secondary amine can be further functionalized. This makes it a versatile intermediate for creating libraries of compounds for drug screening and for the synthesis of targeted therapies.
Conclusion
5-(Methylamino)-N-Boc-pentanamine is a key synthetic intermediate whose value lies in its bifunctional nature and the strategic placement of a protecting group. Its role as a flexible linker is particularly crucial in the development of innovative therapeutic modalities such as PROTACs. The synthetic routes, while requiring careful optimization for selectivity, are based on well-established chemical principles. As the demand for more sophisticated and targeted drugs continues to grow, the utility of well-designed building blocks like 5-(Methylamino)-N-Boc-pentanamine in both academic research and industrial drug development is set to expand.
